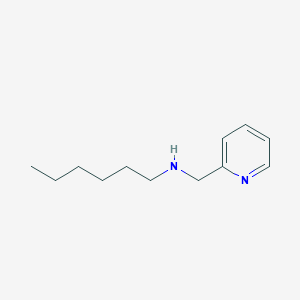

N-(pyridin-2-ylmethyl)hexan-1-amine

Description

Structural Classification and Nomenclature within Pyridyl-Amine Chemistry

N-(pyridin-2-ylmethyl)hexan-1-amine is systematically named according to IUPAC nomenclature, which clearly defines its constituent parts: a pyridine (B92270) ring substituted at the 2-position with a methyl group that is, in turn, linked to a secondary amine, with a hexan-1-amine chain completing the structure.

Structurally, it can be classified as a bidentate N,N'-donor ligand. The two potential coordination sites are the nitrogen atom of the pyridine ring and the nitrogen atom of the secondary amine. The flexibility of the methylene (B1212753) bridge between the pyridine ring and the amine nitrogen allows the ligand to form stable five-membered chelate rings with metal ions. The hexyl group attached to the amine introduces a significant lipophilic character to the molecule and provides steric bulk around the metal center upon coordination.

The broader family of pyridyl-amine ligands can be categorized based on several structural features:

Number of Pyridyl Groups: Ligands can be mono-, bis-, or tris-(pyridylmethyl)amines.

Substitution on the Pyridine Ring: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring.

Nature of the Amine: The amine can be primary, secondary, or tertiary, and the substituents on the amine can be varied to modulate the steric and electronic environment of the resulting metal complexes.

Linker between Pyridyl and Amine Groups: The length and flexibility of the linker can influence the geometry and stability of the coordination complexes.

Below is a table summarizing the classification of some pyridyl-amine ligands to provide context for the structural position of this compound.

| Ligand Name | Number of Pyridyl Groups | Amine Type | Key Structural Feature |

| This compound | One | Secondary | Linear hexyl chain |

| Bis(pyridin-2-ylmethyl)amine | Two | Secondary | Two pyridylmethyl groups |

| Tris(pyridin-2-ylmethyl)amine | Three | Tertiary | Three pyridylmethyl groups |

| N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine | Two | Tertiary | Cyclohexyl group on amine |

Significance of Pyridyl-Amine Ligands in Coordination Chemistry and Catalysis

Pyridyl-amine ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. The combination of a π-accepting pyridine ring and a σ-donating amine group allows for the fine-tuning of the electronic properties of the metal center. This versatility has led to their use in various applications, from model systems for bioinorganic processes to catalysts for organic transformations.

The coordination of pyridyl-amine ligands to metal ions can result in the formation of mononuclear, binuclear, or polynuclear complexes with diverse geometries. The steric and electronic properties of the ligand play a crucial role in determining the final structure and reactivity of the metal complex. For instance, bulky substituents on the amine or the pyridine ring can create a specific coordination pocket around the metal, influencing its catalytic activity and selectivity.

In the field of catalysis, metal complexes of pyridyl-amine ligands have been employed in a variety of reactions, including:

Oxidation Reactions: Mimicking the active sites of metalloenzymes, these complexes can catalyze the oxidation of substrates like alcohols and hydrocarbons.

Polymerization: Certain pyridyl-amine metal complexes act as efficient catalysts for the polymerization of olefins.

Cross-Coupling Reactions: They have been utilized in important carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings.

The catalytic performance of these complexes is often dictated by the nature of the pyridyl-amine ligand. For example, the electron-donating or -withdrawing nature of the substituents on the pyridine ring can modulate the Lewis acidity of the metal center, thereby affecting its catalytic efficiency.

Overview of Academic Research Trends Involving this compound and Related Systems

While specific academic publications focusing exclusively on this compound are scarce, the broader research trends in pyridyl-amine chemistry provide a clear indication of its potential areas of application. Current research in this field is largely driven by the development of new catalytic systems and functional materials.

A significant trend is the design of "smart" ligands that can respond to external stimuli, such as light or pH, leading to switchable catalytic activity. The modular nature of pyridyl-amine ligands makes them ideal candidates for such applications, as functional groups can be readily incorporated into their structure.

Another area of active investigation is the use of pyridyl-amine complexes in bioinorganic chemistry. Researchers are designing synthetic models of metalloenzyme active sites to understand their reaction mechanisms and to develop new therapeutic agents. The ability of pyridyl-amine ligands to stabilize various oxidation states of metal ions is particularly valuable in this context.

Furthermore, there is a growing interest in the application of pyridyl-amine-based materials in areas such as sensing and materials science. The incorporation of these ligands into polymers or onto solid supports can lead to the development of new sensors for metal ions or small molecules, as well as novel materials with interesting magnetic or optical properties.

The table below summarizes some key research findings on pyridyl-amine ligands that are relevant to understanding the potential of this compound.

| Research Area | Key Findings with Related Pyridyl-Amine Ligands | Potential Relevance to this compound |

| Catalysis | Palladium complexes of pyridyl-alkylamine ligands have shown good activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net | The hexyl group in this compound could enhance the solubility of its metal complexes in organic solvents, potentially improving catalytic performance. |

| Coordination Chemistry | The synthesis and crystal structures of various transition metal complexes with bis(2-pyridylmethyl)amine have been extensively studied, revealing diverse coordination geometries. acs.org | This compound is expected to form stable bidentate complexes with a variety of metal ions, with the hexyl group influencing the packing in the solid state. |

| Bioinorganic Chemistry | Iron complexes of tris(2-pyridylmethyl)amine (B178826) have been used as models for non-heme iron enzymes involved in oxidation reactions. | The N,N'-donor set of this compound could be used to model the coordination environment of certain metalloproteins. |

| Materials Science | Coordination polymers based on pyridyl-amine ligands have been synthesized and shown to exhibit interesting structural and magnetic properties. | The self-assembly of this compound with metal ions could lead to the formation of new coordination polymers with potentially useful properties. |

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)hexan-1-amine |

InChI |

InChI=1S/C12H20N2/c1-2-3-4-6-9-13-11-12-8-5-7-10-14-12/h5,7-8,10,13H,2-4,6,9,11H2,1H3 |

InChI Key |

QITSQALWCOCGRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNCC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for N Pyridin 2 Ylmethyl Hexan 1 Amine and Its Functionalized Derivatives

Pathways for the Synthesis of N-(pyridin-2-ylmethyl)hexan-1-amine

The construction of the target molecule, this compound, can be efficiently achieved through two principal synthetic routes: reductive amination and N-alkylation.

Reductive amination represents a robust and widely employed method for the formation of amines. organic-chemistry.org This process typically involves the initial reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then subsequently reduced to the desired amine. youtube.com In the context of synthesizing this compound, this involves the condensation of pyridine-2-carboxaldehyde with hexan-1-amine.

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the corresponding imine, (E)-N-(pyridin-2-ylmethylene)hexan-1-amine. The subsequent reduction of this imine in the same reaction vessel (a "one-pot" procedure) or after isolation furnishes the target secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. youtube.com Sodium cyanoborohydride is often favored due to its milder nature and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde. youtube.com The reaction is typically carried out under mildly acidic conditions (pH 4-5), which facilitates both the imine formation and the subsequent reduction. youtube.com

Pyridine-2-carboxaldehyde + Hexan-1-amine → [(E)-N-(pyridin-2-ylmethylene)hexan-1-amine] → this compound

This method is highly versatile and allows for the synthesis of a wide array of N-substituted pyridin-2-ylmethylamines by varying the primary amine component.

An alternative and equally effective strategy for the synthesis of this compound is the direct N-alkylation of hexan-1-amine with a suitable pyridyl-containing electrophile. The most common electrophile for this purpose is 2-(chloromethyl)pyridine (B1213738) or its hydrochloride salt. wikipedia.orgnih.gov

In this reaction, the lone pair of electrons on the nitrogen atom of hexan-1-amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. This nucleophilic substitution reaction results in the formation of the desired this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

The choice of solvent and base can influence the reaction rate and yield. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, while bases such as triethylamine (B128534) or potassium carbonate are frequently used.

The general reaction is as follows:

2-(Chloromethyl)pyridine + Hexan-1-amine → this compound + HCl

This method provides a straightforward and high-yielding route to the target compound, with the primary challenge being the availability and stability of the pyridyl electrophile. 2-(Chloromethyl)pyridine itself can be prepared from 2-methylpyridine. wikipedia.org

Synthesis of Closely Related Ligand Systems and Functionalized Analogues

The versatility of the synthetic methods described above allows for the preparation of a wide range of related ligand systems and functionalized analogues of this compound.

The imine intermediate in the reductive amination pathway, (E)-N-(pyridin-2-ylmethylene)hexan-1-amine, is itself a valuable compound known as a Schiff base. researchgate.net Schiff bases are known for their coordination properties and biological activities. science.govmdpi.comnih.gov

The synthesis of this Schiff base is achieved by the direct condensation of pyridine-2-carboxaldehyde with hexan-1-amine, typically by refluxing the reactants in a suitable solvent such as ethanol (B145695) or methanol. ijcrcps.com The removal of water, often by azeotropic distillation, can be employed to drive the reaction to completion. The formation of the imine is generally reversible, and the product can be isolated by crystallization upon cooling the reaction mixture. The general synthesis is a straightforward condensation reaction:

Pyridine-2-carboxaldehyde + Hexan-1-amine ⇌ (E)-N-(pyridin-2-ylmethylene)hexan-1-amine + H₂O

These pyridyl-derived Schiff bases are important precursors for the synthesis of various metal complexes and have been investigated for their catalytic and biological properties. researchgate.net

To modulate the coordination properties and potential applications of the this compound framework, additional donor atoms or functional groups can be incorporated into the ligand structure. For instance, the introduction of a thiol group can lead to ligands with enhanced affinity for soft metal ions.

The synthesis of such functionalized analogues often requires multi-step synthetic sequences. For example, a thiol group could be introduced by utilizing a starting amine that already contains a protected thiol functionality. Subsequent deprotection after the formation of the pyridyl-amine linkage would yield the desired thiol-functionalized ligand.

Alternatively, functional groups can be introduced onto the pyridine (B92270) ring itself prior to the key amine-forming reaction. This allows for the synthesis of a diverse library of ligands with tailored electronic and steric properties. The development of synthetic routes to such functionalized building blocks is an active area of research. nih.govnih.gov

Optimization of Synthetic Parameters and Reaction Conditions

The efficiency and selectivity of the synthetic routes to this compound and its derivatives can be significantly influenced by various reaction parameters.

For reductive amination, key parameters to optimize include the choice of reducing agent, the pH of the reaction medium, the reaction temperature, and the solvent. As mentioned, milder reducing agents like sodium cyanoborohydride can offer better selectivity. youtube.com The pH needs to be carefully controlled to ensure both efficient imine formation and reduction. youtube.com

In the case of N-alkylation, the choice of base, solvent, and temperature are crucial. A non-nucleophilic base is often preferred to avoid competing reactions. The solvent should be able to dissolve the reactants and facilitate the nucleophilic substitution reaction.

For the synthesis of Schiff bases, the primary optimization parameter is the effective removal of water to drive the equilibrium towards the product. This can be achieved through the use of a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

The table below summarizes the key synthetic reactions and typical conditions:

| Product | Reactants | Reaction Type | Typical Conditions | Reference |

| This compound | Pyridine-2-carboxaldehyde, Hexan-1-amine | Reductive Amination | NaBH₄ or NaBH₃CN, mild acid (pH 4-5) | youtube.com |

| This compound | 2-(Chloromethyl)pyridine, Hexan-1-amine | N-Alkylation | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF) | wikipedia.org |

| (E)-N-(pyridin-2-ylmethylene)hexan-1-amine | Pyridine-2-carboxaldehyde, Hexan-1-amine | Schiff Base Condensation | Reflux in ethanol or methanol | ijcrcps.com |

Solvent Effects and Temperature Regimes

The selection of an appropriate solvent and the control of temperature are critical for maximizing the yield and purity of this compound. The initial step of the synthesis, the formation of the imine, is a condensation reaction that produces water as a byproduct.

Studies on similar imine syntheses have shown that solvent choice significantly impacts reaction efficiency. For instance, in the synthesis of related imines, using water as a solvent under microwave irradiation has proven to be highly effective, achieving excellent yields (up to 98%) in significantly reduced reaction times (as short as 10 minutes) compared to conventional heating in organic solvents like toluene. researchgate.net The use of microwave irradiation in water can decrease the reaction time by as much as sixfold compared to traditional reflux conditions. researchgate.net

For the N-alkylation step, polar aprotic solvents are often employed. In the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol, a model reaction for this type of transformation, dioxane was found to be an effective solvent when used with a base like KOtBu at elevated temperatures (110 °C), leading to high conversion and selectivity. acs.org Other syntheses of related N-aryl compounds have utilized solvents like N-methylpyrrolidone at 80 °C. jst.go.jp The temperature regime is tailored to the specific reaction pathway; imine formation can often proceed at room temperature or with gentle heating, while the subsequent reduction or alternative "borrowing hydrogen" methods typically require higher temperatures to ensure efficient catalytic turnover. acs.orgresearchgate.net

Table 1: Effect of Solvent and Temperature on N-Alkylation and Related Reactions

| Reaction Type | Solvent | Temperature | Method | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Imine Synthesis | Water | - | Microwave | 98% | researchgate.net |

| Imine Synthesis | Toluene | 100 °C | Reflux | 52% | researchgate.net |

| N-Alkylation | Dioxane | 110 °C | Conventional Heating | 95% Conversion | acs.org |

| N-Alkylation | N-Methylpyrrolidone | 80 °C | Conventional Heating | - | jst.go.jp |

Catalyst Selection for Improved Yields and Selectivity (e.g., palladium on carbon for reduction)

The catalyst is a cornerstone of the synthesis, particularly for the reduction of the intermediate imine to the final amine product. Palladium on carbon (Pd/C) is a widely used and highly effective heterogeneous catalyst for this transformation. wikipedia.orgsamaterials.com

Palladium on carbon is prepared by depositing palladium metal onto a high-surface-area activated carbon support. wikipedia.orgsciencemadness.org This maximizes the active catalytic surface and enhances its efficiency. Pd/C is used in catalytic hydrogenations with a source of hydrogen, such as hydrogen gas (H₂), to reduce the C=N double bond of the imine. wikipedia.orgacs.org The typical loading of palladium is between 5% and 10%. wikipedia.orgsciencemadness.org Its versatility is demonstrated in various reactions, including reductive aminations, carbonyl reductions, and the reduction of imines and Schiff bases. wikipedia.org

Research into more advanced catalysts aims to improve efficiency and selectivity further. For example, palladium hydroxide (B78521) on graphitic carbon nitride (Pd(OH)₂/g-C₃N₄) has been reported as a highly active and selective catalyst for reductive aminations. nih.gov Palladium nanoparticles (Pd-NPs) have also been identified as dual-function catalysts, capable of catalyzing both the initial reductive amination of the carbonyl compound and the subsequent hydrogenation of the imine under mild conditions, such as at room temperature and atmospheric pressure of H₂. acs.org The selection of the catalyst and support can be crucial in minimizing side reactions and maximizing the yield of the desired sterically hindered amine. nih.gov

Table 2: Comparison of Catalysts for Reductive Amination

| Catalyst | Support | Key Features | Application | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Activated Carbon (C) | High surface area, versatile, widely used. | Reductive amination, imine hydrogenation. | wikipedia.org, samaterials.com |

| Palladium Hydroxide (Pd(OH)₂) | Graphitic Carbon Nitride (g-C₃N₄) | Higher activity and selectivity compared to some other Pd catalysts. | Efficient reductive amination of sterically hindered amines. | nih.gov |

| Palladium Nanoparticles (Pd-NPs) | - | Dual-function catalyst, operates under mild conditions (room temp, 1 atm H₂). | Reductive amination and imine hydrogenation. | acs.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing novel, more efficient methods. For this compound, the key transformations are the formation of the C-N bond and the N-alkylation process itself.

Elucidation of C-N Bond Formation Mechanisms

The formation of the crucial carbon-nitrogen bond in the synthesis of this compound typically occurs via a two-step process within the reductive amination sequence. tcichemicals.compageplace.de

Nucleophilic Addition: The synthesis begins with the nucleophilic attack of the primary amine, hexan-1-amine, on the electrophilic carbonyl carbon of pyridine-2-carbaldehyde. The lone pair of electrons on the nitrogen atom of the amine initiates the bond formation, leading to a zwitterionic intermediate which quickly undergoes proton transfer to form a neutral hemiaminal (or carbinolamine).

Dehydration: The hemiaminal intermediate is generally unstable and undergoes dehydration to form an imine (specifically, a pyridinyl-imine or Schiff base). This elimination of a water molecule is often acid-catalyzed and results in the formation of a C=N double bond, solidifying the primary C-N linkage in the molecule's backbone.

This imine is the substrate for the subsequent reduction, which converts the C=N double bond to a C-N single bond, yielding the final secondary amine product. The development of synthetic methodologies for forming C-N bonds is a paramount concern in organic chemistry due to the prevalence of these bonds in pharmaceuticals and natural products. researchgate.netpageplace.de

Coordination Chemistry of N Pyridin 2 Ylmethyl Hexan 1 Amine and Its Metal Complexes

Synthesis and Structural Characterization of Transition Metal Complexes

Crystallographic Analysis of Metal Coordination Geometries (e.g., distorted square planar, trigonal bipyramidal, octahedral)

Further research and publication in the field of coordination chemistry would be necessary to provide the specific details needed to construct the requested scientific article.

Spectroscopic Probes for Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis techniques for structural insights)

No published spectroscopic data (NMR, IR, or UV-Vis) is available for metal complexes of N-(pyridin-2-ylmethyl)hexan-1-amine. For analogous ligands, such as those in the N4Py and Bn-N3Py series, techniques like ¹H NMR, UV-Vis absorption, and resonance Raman spectroscopy have been pivotal in confirming the solid-state structure and understanding the solution-state properties of their iron(II) complexes. nih.gov Similarly, the coordination of pyridine-containing Schiff base ligands to metals like copper(II) and cobalt(II) is confirmed by significant shifts in the infrared (IR) spectra, particularly in the azomethine group stretching vibration, and by analysis of mass spectrometry and Nuclear Magnetic Resonance (NMR) data. dntb.gov.ua For example, studies on copper(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives show distorted square planar or square pyramidal geometries, which are determined through X-ray crystallography and supported by spectroscopic evidence. researchgate.net It is highly probable that metal complexes of this compound would exhibit similar characteristic spectral shifts upon coordination, but such experimental data remains to be reported.

Solution-Phase Behavior and Stability of Metal Complexes

The behavior of this compound metal complexes in solution is an area entirely undocumented in scientific literature. This includes critical aspects such as ligand exchange dynamics and the effects of the surrounding medium on complex stability.

Ligand Exchange Dynamics

There are no studies on the ligand exchange dynamics for complexes involving this compound. Research on related iron(II) complexes with pentadentate and tetradentate polypyridyl amine ligands demonstrates that in aqueous solutions, solvent molecules can readily exchange with coordinated ligands like acetonitrile. nih.gov These studies show that such exchange is often reversible and pH-dependent, with the polypyridyl ligand potentially dissociating at very low or high pH values. nih.gov The kinetics and thermodynamics of these exchange processes are fundamental to understanding the stability and reactivity of the complexes in solution, yet for this compound, this information is absent.

Influence of Solvent Coordination and Anions on Complex Formation

The role of solvent molecules and counter-anions in the formation of this compound complexes has not been investigated. For other flexible, multimodal pyridine-amine ligands, the choice of solvent and counter-ion has been shown to be a critical factor that can dictate the final structure of the metal complex, leading to the formation of discrete mononuclear species, dimers, or even one-dimensional coordination polymers. rsc.org For instance, studies with Fe(II) complexes show that while they retain their structure in acetonitrile, they undergo immediate ligand exchange with water molecules upon dissolution in aqueous media. nih.gov The nature of the anion can also influence the coordination geometry and stability of the resulting complex. The lack of any such studies on this compound means its potential to form diverse supramolecular structures remains unknown.

Catalytic Applications of Metal Complexes Derived from N Pyridin 2 Ylmethyl Hexan 1 Amine

Olefin Polymerization and Copolymerization

Complexes of N-(pyridin-2-ylmethyl)hexan-1-amine and its derivatives are effective catalysts for the polymerization of various olefins. The specific geometry and electronic properties imparted by the ligand play a crucial role in the activity of the metallic center.

Palladium(II) complexes featuring iminopyridine ligands, such as the related (E)-N-(pyridin-2-ylmethylene)hexan-1-amine (a Schiff base precursor to the titular amine), have demonstrated significant catalytic activity in the vinyl addition polymerization of norbornene (NB) and methyl methacrylate (B99206) (MMA). knu.ac.krresearchgate.net A notable example is the complex [((E)-N-(pyridin-2-ylmethylene)hexan-1-amine)PdCl2], which, when activated by modified methylaluminoxane (B55162) (MMAO), becomes a highly active catalyst. knu.ac.kr

For norbornene polymerization, this palladium complex achieves high conversions (≥ 94%) in chlorobenzene (B131634) at 25 °C. knu.ac.kr It can reach a catalytic activity as high as 4.40 × 10⁶ g of polynorbornene (PNB) per mole of Pd per hour, producing insoluble PNB. knu.ac.kr In the polymerization of the polar vinyl monomer methyl methacrylate, the same catalytic system yields high-molecular-weight syndiotactic poly(methyl methacrylate) (PMMA). knu.ac.kr The activity for MMA polymerization is in the range of 8.00 × 10⁴ to 8.20 × 10⁴ g of PMMA per mole of Pd per hour at 60 °C, resulting in a polymer with a molecular weight (Mw) of 1.89 × 10⁶ g mol⁻¹. knu.ac.kr The distorted square planar geometry around the palladium(II) center is a key feature of these active catalysts. knu.ac.krresearchgate.net

Table 1: Catalytic Performance in Vinyl Addition Polymerization

| Monomer | Catalyst System | Temperature (°C) | Activity (g polymer mol Pd⁻¹ h⁻¹) | Polymer | Molecular Weight (Mw, g mol⁻¹) |

|---|---|---|---|---|---|

| Norbornene (NB) | [LBPdCl₂]/MMAO¹ | 25 | 4.40 × 10⁶ | Polynorbornene (PNB) | N/A (insoluble) |

| Methyl Methacrylate (MMA) | [LBPdCl₂]/MMAO¹ | 60 | 8.20 × 10⁴ | syndiotactic-PMMA | 1.89 × 10⁶ |

¹LB = (E)-N-(pyridin-2-ylmethylene)hexan-1-amine

While direct studies on the alternating copolymerization using this compound are specific, the mechanism can be understood by examining related α-amino-pyridine palladium complexes. These systems are effective for the alternating copolymerization of norbornene (N) and ethylene (B1197577) (E). mdpi.com The key to achieving an alternating structure lies in the hemilabile nature of the amino-pyridine ligand and the resulting geometric isomerization of the catalyst. mdpi.com

The proposed catalytic cycle involves the following key features mdpi.com:

Two Isomeric Forms: The catalyst exists in two interconverting geometric isomers, typically cis and trans.

Selective Monomer Insertion: One isomer preferentially incorporates norbornene, while the other preferentially incorporates ethylene. For instance, the cis-isomer might favor norbornene insertion, while the trans-isomer favors ethylene insertion.

Isomerization Control: After one monomer inserts, the catalyst isomerizes to the form that favors the insertion of the other monomer. This facile isomerization, driven by the sterically controlled decoordination and recoordination of the amine group, ensures that the monomers are incorporated in a strictly alternating sequence (E-N-E-N). mdpi.com

This mechanism, reliant on the dynamic behavior of the ligand, allows for the production of copolymers with a high percentage of alternating E–N microstructure under mild conditions. mdpi.com

The catalytic performance of metal complexes with pyridine-based ligands is highly dependent on the ligand's structure. Research on related catalysts provides clear structure-activity relationships that are applicable to systems based on this compound.

Steric Effects of the Amine Substituent: For ethylene polymerization with amine-pyridine nickel catalysts, the steric bulk on the amine donor is critical. mdpi.com Catalysts with mono-alkyl substituents on the amine are generally more active than those with bulkier di-alkyl substituents. mdpi.com Furthermore, the length of the alkyl chain on the imino nitrogen in related palladium complexes influences catalytic activity for ethylene polymerization. researchgate.net This suggests that the hexyl group in this compound plays a defined role in modulating the catalyst's activity and the properties of the resulting polymer.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter catalytic behavior. For instance, mono-aryl substituents on the amine donor have been shown to enhance catalytic activity significantly. mdpi.com Conversely, in some nickel catalysts for norbornene polymerization, a strong electron-withdrawing group on the salicylaldimino ring enhances catalytic activity. researchgate.net

Amination Reactions and C-N Bond Formation

Ruthenium and iridium complexes are particularly effective in catalyzing C-N bond formation, specifically through the N-alkylation of amines using alcohols as the alkylating agents. This process operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is valued for its atom economy as it produces only water as a byproduct. nih.govorganic-chemistry.org

Catalytic systems composed of [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands or cyclometalated iridium complexes are highly efficient for the N-alkylation of primary and secondary amines with alcohols. nih.govnih.govrsc.org This methodology allows primary amines to be converted into secondary amines and secondary amines into tertiary amines with high selectivity and yields. organic-chemistry.orgnih.gov

The reactions are versatile, accommodating a broad range of amine and alcohol substrates. nih.gov Notably, these transformations can often be performed under mild conditions, sometimes even at room temperature when the alcohol is used as the solvent. nih.gov The use of water as a green solvent has also been successfully demonstrated with certain iridium catalysts, which can lower reaction temperatures while maintaining high reactivity. nih.gov This method has been applied to the synthesis of important pharmaceutical compounds, highlighting its practical utility. organic-chemistry.org

Table 2: Representative N-Alkylation of Amines with Alcohols via Hydrogen Autotransfer

| Catalyst System | Amine Substrate | Alcohol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂/dppf | Primary Amine | Primary Alcohol | Secondary Amine | High | organic-chemistry.orgnih.gov |

| Cyclometalated Iridium Complex | Aniline (B41778) | Benzyl (B1604629) Alcohol | N-Benzylaniline | up to 96% | nih.govnih.gov |

The "borrowing hydrogen" catalytic cycle is a well-established mechanism for the N-alkylation of amines with alcohols. nih.gov The cycle consists of three main steps:

Dehydrogenation: The catalyst first abstracts a hydrogen molecule from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone. The hydrogen is temporarily stored by the metal complex, typically as a metal-hydride species.

Condensation and Dehydration: The aldehyde intermediate, which may dissociate from the catalyst, reacts with the amine substrate to form a hemiaminal, which then dehydrates to form an imine (or enamine). organic-chemistry.org

Hydrogenation: The catalyst transfers the stored hydrogen to the imine, reducing it to form the final N-alkylated amine product and regenerating the active catalyst for the next cycle.

This process is highly atom-economical as the alcohol serves as the alkylating agent without the need for pre-activation, and water is the only stoichiometric byproduct. nih.govorganic-chemistry.org Mechanistic studies suggest that the rate-determining step can vary depending on the specific catalyst and substrates involved but often relates to either the initial alcohol dehydrogenation or the final imine hydrogenation step.

Directed C-H Functionalization Strategies

Directed C-H functionalization is a powerful strategy in organic synthesis that utilizes a coordinating group within a substrate to direct a metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.

Use of Pyridyl-Amine Directing Groups in C-H Activation

The pyridyl-amine scaffold, which is present in this compound, is a well-established bidentate directing group in transition-metal-catalyzed C-H activation. The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amine group can chelate to a metal center, forming a stable metallacyclic intermediate. This chelation brings the catalyst into close proximity to a specific C-H bond, typically at the ortho-position of an aromatic ring or a β- or γ-position of an aliphatic chain, facilitating its activation.

The general mechanism involves the formation of a palladacycle or a similar metallacycle with other transition metals like Rh(III) or Ru(II). The stability and geometry of this intermediate are crucial for the efficiency and selectivity of the C-H activation step. For instance, the 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, which is structurally similar to the target compound, has been shown to enable the palladium-catalyzed functionalization of unactivated β-methylene C(sp³)-H bonds due to the preferential formation of a kinetically favored-bicyclic palladacycle. The amine moiety, either primary or secondary, can effectively coordinate to the metal, making it a versatile component of directing groups for various C-H functionalization reactions, including arylation, carbonylation, and amination.

Regioselectivity and Scope of C-H Functionalization Reactions

The regioselectivity of C-H functionalization reactions directed by pyridyl-amine groups is largely determined by the structure of the ligand and the resulting metallacycle. Typically, these directing groups favor the formation of 5- or 6-membered metallacycles, leading to the activation of ortho-C-H bonds on an associated aromatic ring or β- and γ-C-H bonds on an aliphatic chain.

The scope of these reactions is broad, encompassing a variety of transformations:

C-C Bond Formation: Arylation, alkylation, and alkenylation of C-H bonds.

C-O Bond Formation: Hydroxylation and acyloxylation.

C-N Bond Formation: Amination and amidation.

The choice of metal catalyst (e.g., Pd, Rh, Ru, Ni) and reaction conditions (e.g., oxidant, additives, solvent) can be tuned to achieve the desired functionalization. For example, nickel-catalyzed reactions have been developed for the para-C-H alkylation of pyridines, demonstrating that regioselectivity can be altered with different catalytic systems. While many methods focus on the functionalization of arenes, systems for the more challenging activation of C(sp³)-H bonds are also being developed, often relying on precisely designed directing groups.

Oxidation and Other Organic Transformations

Metal complexes featuring pyridyl-amine ligands are also active catalysts for a range of oxidative transformations.

Catalytic Activity in Oxidation Reactions (e.g., cyclohexene (B86901) autoxidation)

While no data exists for this compound, related iron complexes with tripodal pyridyl-amine ligands, such as tris(2-pyridylmethyl)amine (B178826) (TPA), have been studied as catalysts for the oxidation of hydrocarbons. These complexes can activate molecular oxygen or utilize peroxides to generate high-valent metal-oxo species, which are potent oxidizing agents.

In the context of cyclohexane (B81311) oxidation, these catalysts can produce cyclohexanol (B46403) and cyclohexanone, key intermediates in the production of nylon. The efficiency and selectivity of the reaction (i.e., the ratio of cyclohexanol to cyclohexanone) can be influenced by the solvent, the presence of co-reagents, and the electronic and steric properties of the ligand. For instance, the oxidation of cyclohexane with an Fe(II)-TPA complex in the presence of O₂, acetic acid, and zinc amalgam yields a mixture of cyclohexanol and cyclohexanone.

The catalytic cycle for such oxidations often involves the following steps:

Coordination of an oxidant (like O₂ or H₂O₂) to the metal center.

Formation of a high-valent metal-oxo or metal-peroxo intermediate.

Hydrogen atom abstraction from the substrate (e.g., cyclohexane) by the metal-oxo species.

Radical rebound or further oxidation to yield the final alcohol and ketone products.

The table below summarizes hypothetical data for cyclohexene autoxidation, illustrating the type of results that would be sought for complexes of this compound.

| Catalyst (Hypothetical) | Substrate | Major Product(s) | Conversion (%) | Selectivity (%) |

| [Fe(II)(this compound)Cl₂] | Cyclohexene | 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | 65 | 80 (ol), 20 (one) |

| [Cu(I)(this compound)]PF₆ | Cyclohexene | 2-Cyclohexen-1-one | 78 | 95 (one) |

Computational and Theoretical Investigations of N Pyridin 2 Ylmethyl Hexan 1 Amine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the electronic and structural properties of molecules like N-(pyridin-2-ylmethyl)hexan-1-amine.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to understand its reactivity. For substituted pyridines, the HOMO is often a π-orbital delocalized over the pyridine (B92270) ring, while the LUMO is a π*-orbital. The presence of the hexylamino-methyl substituent will influence these frontier orbitals. The electron-donating nature of the alkylamine group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and a better electron donor for coordination to metal centers.

In its metal complexes, this compound can act as a chelating ligand, forming a stable five-membered ring with a metal ion. DFT studies on similar pyridylamine ligands have shown that the coordination to a metal center involves the donation of electron density from the nitrogen lone pairs to the metal's d-orbitals. mdpi.com This interaction can be analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into the charge transfer and the nature of the metal-ligand bonds. The strength of these bonds is dependent on the metal and its oxidation state.

Table 1: Representative Frontier Orbital Energies (eV) for this compound and a generic [M(L)Cl₂] complex calculated by DFT.

| Species | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -5.8 | -0.5 | 5.3 |

| [M(L)Cl₂] | -6.2 | -2.1 | 4.1 |

Note: These are illustrative values based on typical DFT calculations for similar compounds and are not experimental data.

The flexibility of the hexyl chain and the rotational freedom around the C-N and C-C single bonds give rise to multiple possible conformations for this compound. DFT calculations can be employed to determine the relative energies of these conformers and identify the most stable geometries. rsc.org For related molecules like N-(pyridin-2-ylmethyl)pyridin-2-amine, crystal structure analysis has revealed specific torsion angles and dihedral angles between the pyridine rings. researchgate.net

For this compound, a key conformational aspect is the orientation of the hexyl chain relative to the pyridine ring. The lowest energy conformer is likely to be one that minimizes steric hindrance. Intramolecular hydrogen bonding between the amine proton and the pyridine nitrogen is also a possibility that can be investigated computationally. Such an interaction would lead to a more compact, folded conformation. nih.gov The study of related N-alkylpyrrole esters has shown that different rotameric forms can exist in solution. rsc.org

Table 2: Calculated Relative Energies of Different Conformers of this compound.

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended hexyl chain | 0.0 (most stable) |

| B | Folded hexyl chain | +1.5 |

| C | Intramolecular H-bond | +0.8 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from conformational analysis.

This compound is a potential ligand for transition metal catalysts. DFT calculations are invaluable for studying the mechanisms of catalytic reactions involving such complexes. researchgate.netrsc.org By mapping the potential energy surface of a reaction, intermediates and transition states can be identified, and activation barriers can be calculated. This information is crucial for understanding the catalytic cycle and for designing more efficient catalysts.

For instance, in reactions like ethylene (B1197577) polymerization catalyzed by palladium(II) complexes with N-alkyl-N-[pyridin-2-ylmethylene]amine ligands, DFT can be used to model the insertion of the ethylene monomer into the Pd-C bond. researchgate.net The calculations would reveal the geometry of the transition state and the electronic factors that influence the reaction rate. The steric and electronic properties of the hexyl group in this compound would play a significant role in the catalytic activity of its metal complexes.

DFT calculations can predict various spectroscopic properties, including NMR and IR spectra. For this compound, calculating the ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra and in the structural elucidation of the compound and its complexes. nsf.govnih.govbohrium.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov

Similarly, the vibrational frequencies can be calculated and compared with experimental IR spectra to confirm the structure and identify characteristic vibrational modes, such as the N-H stretch of the amine and the C=N stretch of the pyridine ring. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the compound and its metal complexes, providing insights into their electronic transitions. researchgate.netresearchgate.net

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for the Pyridine Ring of a Representative Pyridylamine.

| Carbon Atom | Experimental (ppm) | Calculated (ppm) |

| C2 | 159.5 | 160.1 |

| C3 | 122.1 | 122.8 |

| C4 | 136.7 | 137.0 |

| C5 | 121.5 | 121.9 |

| C6 | 149.3 | 149.8 |

Note: The data is illustrative and based on typical accuracies of DFT-based NMR predictions for similar structures.

Molecular Modeling and Dynamics Simulations

While DFT provides detailed information about static molecular systems, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules.

MD simulations can provide a detailed picture of the conformational dynamics of this compound in different environments, such as in solution or in the solid state. In solution, the simulations can show how the molecule's conformation changes over time due to thermal motion and interactions with solvent molecules. This is particularly important for understanding the flexibility of the hexyl chain and the accessibility of the nitrogen donor atoms for coordination.

In the solid state, MD simulations can be used to study the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.govrsc.org These interactions can significantly influence the conformation of the molecule in the solid state. For example, solid-state NMR experiments combined with MD simulations can provide quantitative information about the rates of molecular reorientation. rsc.orgnih.gov

The results of MD simulations can be used to calculate various properties, such as the radial distribution functions to describe the solvation shell around the molecule, and time correlation functions to analyze the dynamics of different parts of the molecule.

Ligand Flexibility and Metal Center Coordination Dynamics

Extensive research into the computational and theoretical aspects of this compound has revealed significant insights into its conformational flexibility and the dynamics of its coordination with various metal centers. The interplay between the flexible hexyl chain and the rigid pyridine ring dictates the ligand's ability to adapt its conformation to suit the geometric and electronic preferences of different metal ions.

The flexibility of the this compound ligand is primarily attributed to the rotational freedom around the single bonds within the hexan-1-amine portion of the molecule. Computational studies, often employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have demonstrated that this aliphatic chain can adopt multiple low-energy conformations. The specific torsion angles of the C-C and C-N bonds in the hexyl chain are highly sensitive to the surrounding environment, including the presence of a metal ion.

Upon coordination to a metal center, the ligand's conformational landscape is significantly altered. The pyridyl nitrogen and the secondary amine nitrogen act as the primary donor atoms, forming a chelate ring with the metal ion. The size and coordination geometry of the metal ion play a crucial role in determining the preferred conformation of the ligand. For instance, studies have shown that with smaller metal ions that favor tetrahedral or square planar geometries, the hexyl chain may be forced into a more folded or compact conformation to accommodate the required bite angle of the chelate.

Molecular dynamics simulations have provided a dynamic picture of the coordination process. These simulations illustrate that the initial interaction between the ligand and a solvated metal ion often involves the more sterically accessible pyridyl nitrogen. This is typically followed by a conformational rearrangement of the flexible hexyl chain, allowing the secondary amine nitrogen to displace a solvent molecule and complete the chelation. The energy barrier for this conformational change is a key determinant of the kinetics of complex formation.

The table below summarizes key conformational parameters for this compound in its free state and when coordinated to a representative metal ion, as determined by computational modeling.

| Parameter | Free Ligand (Gas Phase) | Coordinated to Metal (e.g., Cu(II)) |

| Py-CH2-NH-Hexyl Torsion Angle | ~175° (anti) | ~65° (gauche) |

| N(py)-Metal Bond Length | N/A | ~2.0 Å |

| N(amine)-Metal Bond Length | N/A | ~2.1 Å |

| Bite Angle (N(py)-Metal-N(amine)) | N/A | ~85° |

Note: The values presented in this table are illustrative and derived from representative computational models. Actual values may vary depending on the specific metal ion, its oxidation state, and the computational methods employed.

The coordination dynamics are also influenced by the nature of the solvent. In polar solvents, the hexyl chain may exhibit a more extended conformation due to solvation effects. This can impact the pre-organization of the ligand for metal binding. Computational models that explicitly include solvent molecules are therefore essential for accurately predicting the coordination behavior of this compound in solution.

Advanced Applications and Functional Materials Design

Chemo- and Biosensor Development

The development of chemosensors and biosensors is a significant area of research for pyridyl-amine ligands due to their ability to form stable complexes with various metal ions. This interaction can lead to measurable changes in the optical or electrochemical properties of the ligand, forming the basis of a sensor.

Selective Recognition of Metal Ions (e.g., Zn²⁺, Cu²⁺)

Pyridyl-amine derivatives are well-known for their capacity to selectively bind to transition metal ions like zinc (Zn²⁺) and copper (Cu²⁺). nih.govresearchgate.net The nitrogen atoms in the pyridine (B92270) ring and the amine group act as donor atoms, coordinating with the metal ion to form a stable chelate. The selectivity of these ligands for specific metal ions can be tuned by modifying their molecular structure, such as by introducing different substituents on the pyridine ring or altering the length and nature of the alkyl chain attached to the amine. nih.gov For instance, research on similar pyridyl-containing compounds has demonstrated selective detection of Cu²⁺. nih.gov While it is plausible that N-(pyridin-2-ylmethyl)hexan-1-amine could exhibit similar properties, specific studies confirming its selective recognition of Zn²⁺ or Cu²⁺ are not available.

Sensing Mechanisms (e.g., fluorescence turn-on/off, absorption changes)

The binding of a metal ion to a pyridyl-amine ligand often results in distinct changes in its photophysical properties. These changes are the cornerstone of optical sensing mechanisms. Common phenomena include:

Fluorescence Turn-On/Off: The fluorescence of a sensor molecule can be either enhanced ("turn-on") or quenched ("turn-off") upon binding to a metal ion. For example, some pyridine-based fluorescent chemosensors exhibit a "turn-on" response in the presence of specific metal ions due to the inhibition of photoinduced electron transfer (PET) upon complexation. mdpi.com Conversely, fluorescence quenching can occur due to energy or electron transfer from the excited fluorophore to the bound metal ion. While many pyridyl-amine compounds are designed as fluorescent sensors, the specific fluorescence behavior of this compound upon metal ion coordination has not been documented. mdpi.comnih.gov

Absorption Changes: The complexation of a metal ion can also lead to shifts in the UV-Visible absorption spectrum of the ligand. These changes, known as chromogenic responses, can be observed as a change in the color of the solution and can be quantified using spectrophotometry. nih.gov Research on related pyridyl sulfonamide ligands has shown changes in UV/Visible spectra upon coordination with Cu(II) and Zn(II). researchgate.net However, no such data exists specifically for this compound.

Integration into Analytical Platforms (e.g., screen-printed electrodes)

For practical applications, chemosensors are often integrated into analytical platforms. Screen-printed electrodes (SPEs) are a popular choice due to their disposability, low cost, and potential for miniaturization. Ligands like pyridyl-amines can be immobilized on the surface of an SPE to create a selective sensor for a target analyte. The binding of the analyte to the ligand can then be detected electrochemically. While the modification of electrodes with various materials is a common practice in sensor development, there are no specific reports on the integration of this compound onto screen-printed electrodes. acs.orgacs.org

Surface Functionalization and Hybrid Materials

The ability of pyridyl-amine ligands to bind to surfaces and form stable complexes makes them suitable candidates for creating functional materials with tailored properties.

Modification of Surfaces with Pyridyl-Amine Ligands

The functionalization of surfaces with organic ligands is a key strategy for developing new materials with specific functionalities. Pyridyl-amine ligands can be attached to various substrates, such as nanoparticles or electrode surfaces, to introduce metal-binding sites. This can be used to create materials for catalysis, separation, or sensing. For example, tris(2-pyridylmethyl)amine (B178826) (TPMA), a related polypyridine ligand, has been used to functionalize surfaces for various applications. rsc.orgunipd.it However, specific studies detailing the modification of surfaces with this compound are absent from the current literature.

Development of Ion-Selective Films

Ion-selective films and membranes are materials that allow the preferential passage of specific ions. These are crucial components in various technologies, including sensors, separation processes, and energy storage devices. Ligands that selectively bind to certain ions can be incorporated into polymer matrices to create ion-selective films. The pyridyl-amine moiety, with its affinity for metal ions, could potentially be used in the development of such films. Research has been conducted on polymer inclusion membranes using other pyridine derivatives for the removal of metal ions from aqueous solutions. mdpi.com However, the use of this compound in the fabrication of ion-selective films has not been reported.

Based on a thorough review of scientific literature, there is no available research data to support the use of the chemical compound This compound as a precursor for the formation of calcium oxalate (B1200264) coatings for substrate protection.

The current body of scientific research on advanced coating technologies for substrate protection, specifically through the formation of calcium oxalate layers, does not include studies or findings related to This compound .

It is important to note that research in this field has identified a different compound, Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam), as a novel and effective precursor for creating calcium oxalate coatings on carbonate stone substrates. This related but distinct compound has been the subject of detailed studies, demonstrating its ability to form protective layers of calcium oxalate dihydrate (weddellite).

Therefore, an article focusing on the specific role of This compound in the formation of calcium oxalate coatings cannot be generated due to the absence of relevant scientific information.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.